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Compound of Interest

Compound Name: RO-275

Cat. No.: B12373152 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in interpreting

data from studies that may be associated with the designation "275". Initial searches for "RO-
275" yield ambiguous results, primarily pointing to two distinct areas of research: the

CheckMate 275 clinical trial for the drug Nivolumab, and studies on the histone deacetylase

(HDAC) inhibitor MS-275 (Entinostat). This guide will address potential areas of data conflict

and provide clarity for each.

Section 1: CheckMate 275 Clinical Trial (Nivolumab)
The CheckMate 275 trial is a phase 2, single-arm study evaluating the efficacy and safety of

Nivolumab, a PD-1 inhibitor, in patients with metastatic or surgically unresectable urothelial

carcinoma that has progressed after platinum-based chemotherapy.[1]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing different Objective Response Rates (ORR) reported for the CheckMate 275 trial.

Why is there a discrepancy?

A1: The reported ORR in the CheckMate 275 trial can vary based on the length of follow-up

and the patient subgroup being analyzed. It is crucial to check the specific publication or data

release you are referencing.
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An earlier report with a median follow-up of 7.0 months showed a confirmed ORR of 19.6%

in all treated patients.[1]

A later report with an extended follow-up of 33.7 months showed a slightly higher ORR of

20.7%.[2][3]

This apparent conflict is due to the longer follow-up allowing for more patients to achieve a

response and for those responses to be confirmed. Always refer to the follow-up duration when

comparing efficacy data.

Q2: How does PD-L1 expression affect the efficacy of Nivolumab in the CheckMate 275 trial?

The data seems to show responses even in PD-L1 negative patients.

A2: This is a key finding of the study. While higher PD-L1 expression is generally associated

with a better response to PD-1 inhibitors, Nivolumab demonstrated clinical benefit in this trial

irrespective of PD-L1 expression status.[1]

Patients with PD-L1 expression ≥1%: ORR was 23.8%.[1]

Patients with PD-L1 expression <1%: ORR was 16.1%.[1]

This indicates that while PD-L1 is a valuable biomarker, it is not a perfect predictor of response,

and other factors, such as Tumor Mutational Burden (TMB), may also play a significant role.[2]

[3]

Q3: What is the significance of Tumor Mutational Burden (TMB) in the CheckMate 275 trial?

A3: Extended follow-up data from CheckMate 275 revealed that a higher TMB was significantly

associated with improved outcomes.[2][3] This suggests that tumors with more mutations are

more likely to produce neoantigens that the immune system can recognize and target after PD-

1 blockade. Combining TMB and PD-L1 expression status provided better predictive value for

response than PD-L1 alone.[2][3]

Data Presentation: Efficacy in CheckMate 275
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Endpoint
All Patients
(Extended Follow-
up)[2][3]

PD-L1 ≥1%[1] PD-L1 <1%[1]

Objective Response

Rate (ORR)
20.7% 23.8% 16.1%

Median Overall

Survival (OS)
8.6 months 11.9 months 6.0 months

Median Progression-

Free Survival (PFS)
1.9 months 3.5 months 1.9 months

Experimental Protocols
CheckMate 275 Study Protocol

Study Design: A multicenter, single-arm, phase 2 trial.[1]

Patient Population: Patients with metastatic or surgically unresectable urothelial carcinoma

whose disease progressed after at least one platinum-based chemotherapy regimen.[1]

Intervention: Patients received Nivolumab 3 mg/kg intravenously every 2 weeks until disease

progression or unacceptable toxicity.[1][2][3]

Primary Endpoint: Overall objective response rate (ORR) as confirmed by a blinded

independent review committee.[1]

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[2]

[3]

Mandatory Visualization
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Caption: Workflow of the CheckMate 275 clinical trial.

Section 2: MS-275 (Entinostat) Studies
MS-275, also known as Entinostat, is a synthetic benzamide derivative that acts as a Class I

histone deacetylase (HDAC) inhibitor. It has been investigated in various cancer models and is

known for its dose-dependent effects on cell differentiation and apoptosis.[4]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing conflicting results on whether MS-275 induces differentiation or apoptosis.

Which is it?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12373152?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12839953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A1: The effect of MS-275 is highly dose-dependent. This is a critical factor to consider when

comparing studies.

Low Concentrations (e.g., 1 µM): MS-275 tends to induce cell cycle arrest and differentiation,

characterized by the induction of p21(CIP1/WAF1) and differentiation markers like CD11b in

leukemia cells.[4]

Higher Concentrations (e.g., 5 µM): MS-275 potently induces apoptosis. This is mediated by

an early increase in reactive oxygen species (ROS), leading to mitochondrial injury and

activation of the caspase cascade.[4]

When designing experiments or interpreting data, the concentration of MS-275 is a key variable

that dictates the cellular outcome.

Q2: Does MS-275 have off-target effects? How can I be sure the observed effects are due to

HDAC inhibition?

A2: While MS-275 is selective for Class I HDACs (HDAC1 and HDAC2), like many small

molecules, it can have other effects.[5] A notable non-HDAC-related mechanism involves its

interaction with heat shock protein 90 (HSP90). MS-275 can induce the acetylation of HSP90,

which disrupts its chaperone function.[6] This leads to the degradation of HSP90 client

proteins, such as FLT3 in acute myelogenous leukemia (AML) cells, contributing to its anti-

leukemic effects.[6] To confirm that an observed effect is due to HDAC inhibition, one could

perform experiments such as:

Western blotting for acetylated histones (H3 and H4) to confirm target engagement.

Using siRNA to knock down specific HDACs to see if the phenotype is replicated.

Comparing the effects of MS-275 with other structurally different HDAC inhibitors.

Q3: There are conflicting reports about the ability of MS-275 to cross the blood-brain barrier

(BBB). Can it be used for CNS targets?

A3: This is a point of conflicting data in the literature. Some early reports in rodent models

suggested that MS-275 could cross the BBB and cause changes in brain histone acetylation.[7]

However, more definitive studies using Positron Emission Tomography (PET) with [11C]-
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labeled MS-275 in non-human primates have demonstrated that it has poor brain penetration

when administered intravenously.[7][8][9] Therefore, its utility as a therapeutic agent for central

nervous system (CNS) disorders is likely limited due to its low uptake in the brain.[7]

Data Presentation: In Vitro Effects of MS-275 in
Leukemia Cells

Concentration Primary Effect Key Mediators[4]

Low (e.g., 1 µM) Antiproliferative, Differentiation

p21(CIP1/WAF1) induction,

Hypophosphorylated

Retinoblastoma Protein

High (e.g., 5 µM) Apoptosis

Reactive Oxygen Species

(ROS) generation,

Mitochondrial membrane

potential loss, Cytochrome c

release, Caspase activation

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)

Cell Seeding: Plate human leukemia cells (e.g., U937, HL-60) in a 96-well plate at a

predetermined density.

Treatment: Add varying concentrations of MS-275 (e.g., 0.1 µM to 10 µM) to the wells.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified

atmosphere with 5% CO2.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for an additional 2-4 hours.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve

the formazan crystals.
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Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualization
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Caption: Dose-dependent signaling pathways of MS-275.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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